cis-1,2-Cyclopentanediol

Beschreibung

The exact mass of the compound cis-1,2-Cyclopentanediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-1,2-Cyclopentanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1,2-Cyclopentanediol including the price, delivery time, and more detailed information at info@benchchem.com.

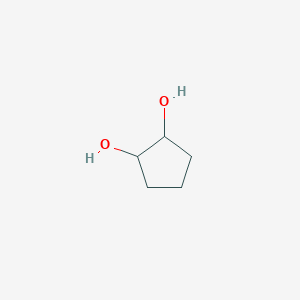

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R)-cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVOSERVUCJNPR-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964792 | |

| Record name | rel-(1R,2S)-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5057-98-7 | |

| Record name | cis-1,2-Cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of cis-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclopentanediol is a vicinal diol featuring a five-membered carbocyclic ring with two hydroxyl groups in a cis configuration. This seemingly simple molecule serves as a versatile chiral building block in organic synthesis, most notably in the preparation of prostaglandins (B1171923) and their analogues, which are compounds of significant interest in drug development.[1] Its stereochemistry and functionality make it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and analytical characterization of cis-1,2-cyclopentanediol.

Chemical and Physical Properties

The fundamental chemical and physical properties of cis-1,2-cyclopentanediol are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₀O₂ | [2][3] |

| Molecular Weight | 102.13 g/mol | [2][3] |

| CAS Number | 5057-98-7 | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | 24-28 °C | [4] |

| Boiling Point | 108-109 °C at 20 mmHg | [4] |

| Density | 1.235 g/cm³ | [3] |

| Refractive Index | 1.477-1.479 | [3] |

| Solubility | Soluble in water and polar organic solvents. | |

| InChI Key | VCVOSERVUCJNPR-SYDPRGILSA-N | [5] |

Spectroscopic Properties

The structural elucidation of cis-1,2-cyclopentanediol relies on various spectroscopic techniques. The key data are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum of cis-1,2-cyclopentanediol is characterized by signals corresponding to the methine protons adjacent to the hydroxyl groups and the methylene (B1212753) protons of the cyclopentane (B165970) ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | m | 2H | CH-OH |

| ~1.8-1.5 | m | 6H | CH₂ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The provided data is a general representation.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~75 | CH-OH |

| ~30 | CH₂ |

| ~20 | CH₂ |

Note: The exact chemical shifts can vary based on the experimental conditions.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of cis-1,2-cyclopentanediol results in fragmentation patterns that can be used for its identification.

| m/z | Relative Intensity | Proposed Fragment |

| 102 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | High | [M - H₂O]⁺ |

| 71 | High | [M - OCH₃]⁺ or [C₄H₇O]⁺ |

| 57 | Very High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Note: The fragmentation pattern is a prediction based on typical alcohol fragmentation and may vary.

Infrared (IR) Spectroscopy

The IR spectrum of cis-1,2-cyclopentanediol is distinguished by a broad absorption band in the hydroxyl region, indicative of intramolecular hydrogen bonding between the two cis-hydroxyl groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (intramolecular hydrogen bonding) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1050 | Strong | C-O stretch |

Experimental Protocols

Synthesis of cis-1,2-Cyclopentanediol

The most common and stereoselective methods for the synthesis of cis-1,2-cyclopentanediol involve the syn-dihydroxylation of cyclopentene (B43876).

This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentene in a suitable solvent system, such as a mixture of acetone (B3395972) and water.

-

Add a stoichiometric amount of NMO to the solution.

-

To this stirring solution, add a catalytic amount of osmium tetroxide (as a solution in tert-butanol).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Stir the mixture for 30 minutes to reduce the osmate ester.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate (B1210297).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-cyclopentanediol.

This method employs potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions to achieve syn-dihydroxylation.

Protocol:

-

Dissolve cyclopentene in a suitable solvent, such as acetone or tert-butanol, in a flask cooled in an ice bath.

-

Slowly add a pre-cooled, dilute aqueous solution of potassium permanganate and a base (e.g., sodium hydroxide) to the stirring cyclopentene solution. Maintain the temperature below 5 °C.

-

Continue stirring until the purple color of the permanganate has discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Saturate the filtrate with sodium chloride and extract with an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude cis-1,2-cyclopentanediol can be purified by either distillation or recrystallization.

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Heat the crude product under reduced pressure.

-

Collect the fraction that distills at 108-109 °C at 20 mmHg.

-

Dissolve the crude solid in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

Protocol:

-

Derivatization (Optional but Recommended for Diols): To improve volatility and peak shape, derivatize the sample by silylating the hydroxyl groups. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Set the injector temperature to 250 °C. Use a split or splitless injection depending on the sample concentration.

-

Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

MS Detector: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode over a mass range of m/z 40-300.

Role in Drug Development

cis-1,2-Cyclopentanediol is a crucial chiral precursor in the synthesis of prostaglandins, a class of lipid compounds with diverse and potent physiological effects.[6] Prostaglandins are involved in processes such as inflammation, blood pressure regulation, and uterine contractions.[6] Synthetic prostaglandin (B15479496) analogues are used in various therapeutic areas, including the treatment of glaucoma, peptic ulcers, and for inducing labor.

The stereochemistry of the hydroxyl groups in cis-1,2-cyclopentanediol is pivotal for establishing the correct stereocenters in the prostaglandin core structure. Synthetic strategies often involve the elaboration of the cyclopentane ring of the diol to introduce the two side chains characteristic of prostaglandins.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for cis-1,2-Cyclopentanediol.

Prostaglandin Synthesis Pathway Relationship

References

- 1. scbt.com [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. cis-1,2-Cyclopentanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. (1R,2S)-cyclopentane-1,2-diol | C5H10O2 | CID 2733293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

An In-depth Technical Guide to cis-1,2-Cyclopentanediol (CAS: 5057-98-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1,2-cyclopentanediol, a versatile diol with applications in organic synthesis and as a building block for complex molecules. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information.

Core Data Summary

A summary of the key quantitative data for cis-1,2-cyclopentanediol is presented below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 5057-98-7 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₂ | [1][3] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid after melting | [2][4][5] |

| Melting Point | 24-28 °C (lit.) | [1][2][3] |

| Boiling Point | 108-109 °C at 20 mmHg (lit.) | [1][2][3] |

| 83-84 °C at 5 mmHg | [4] | |

| Density | 1.235 g/cm³ | [1] |

| Refractive Index | 1.477-1.479 (at 20°C, 589 nm) | [1][5] |

| LogP | -0.10790 | [1] |

| PSA (Polar Surface Area) | 40.46 Ų | [1] |

| InChI Key | VCVOSERVUCJNPR-SYDPRGILSA-N | [2] |

| Canonical SMILES | O[C@@H]1CCC[C@@H]1O | [2] |

Table 2: Spectral Data

| Spectrum Type | Data | Reference |

| ¹H NMR | Spectra available. | [6][7] |

| ¹³C NMR | Spectra available. | [6][7] |

| IR (Infrared) | Spectra available. | [6] |

| MS (Mass Spectrometry) | Spectra available. | [6] |

| Raman | Spectrum available. | [6] |

| ESR (Electron Spin Resonance) | Spectrum available. | [6] |

Note: Detailed spectral data such as chemical shifts and peak assignments are available in specialized databases.

Table 3: Safety Information

| Hazard Information | Details | Reference |

| GHS Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard. | [4] |

| Storage | Store at room temperature. Stable under normal conditions. | [3][8] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [3][4] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask type N95 (US). | [2] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| WGK (Water Hazard Class) | WGK 3 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of cis-1,2-cyclopentanediol are provided below.

Synthesis of cis-1,2-Cyclopentanediol from Cyclopentene (B43876)

This protocol is based on the syn-dihydroxylation of cyclopentene.

Workflow for the Synthesis of cis-1,2-Cyclopentanediol

Caption: Synthesis of cis-1,2-Cyclopentanediol from Cyclopentene.

Materials:

-

Cyclopentene

-

Osmium tetroxide (OsO₄) or Potassium permanganate (B83412) (KMnO₄)

-

Co-oxidant such as hydrogen peroxide (H₂O₂) if using OsO₄

-

Sodium bisulfite (NaHSO₃) or other reducing agent for work-up

-

Appropriate solvent (e.g., acetone (B3395972), water, t-butanol)

-

Base (e.g., NaOH) if using KMnO₄

Procedure using Osmium Tetroxide (Catalytic):

-

Dissolve cyclopentene in a suitable solvent mixture, such as acetone and water.

-

Add a catalytic amount of osmium tetroxide.

-

Add a stoichiometric amount of a co-oxidant, such as hydrogen peroxide, portion-wise to the reaction mixture while stirring.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent like sodium bisulfite.[10]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cis-1,2-cyclopentanediol.

-

Purify the product by distillation or chromatography.

Procedure using Potassium Permanganate:

-

Dissolve cyclopentene in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add a cold, dilute, and basic solution of potassium permanganate with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

-

Once the reaction is complete (persistent purple color), filter off the manganese dioxide precipitate.

-

Neutralize the filtrate and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the product.

A patented method describes the oxidation of cyclopentene with hydrogen peroxide using an Fe-Cu catalyst system to form cyclopentene oxide, followed by hydrolysis with deionized water and a solid proton acid catalyst to yield 1,2-cyclopentanediol (B3024943).[11] The hydrolysis step is carried out at 70-90°C for 80-110 hours.[11] The final product is obtained by reduced pressure distillation.[11]

Reaction with Acetone to Form a Cyclic Acetal (B89532)

This reaction is characteristic of cis-diols and can be used to distinguish them from their trans-isomers.[12][13]

Workflow for Acetal Formation

Caption: Reaction of cis-1,2-Cyclopentanediol with Acetone.

Materials:

-

cis-1,2-Cyclopentanediol

-

Acetone

-

Dry hydrogen chloride (HCl) gas or another acid catalyst

Procedure:

-

Dissolve cis-1,2-cyclopentanediol in an excess of dry acetone.

-

Bubble dry HCl gas through the solution or add another suitable acid catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess acetone under reduced pressure.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer and concentrate to obtain the cyclic acetal. This product is resistant to boiling alkali but can be hydrolyzed back to the starting materials with aqueous acids.[12][13] The trans-isomer does not readily form this cyclic acetal due to the unfavorable spatial arrangement of the hydroxyl groups.[12][13]

Formation of Dioxolanylium Ions

Treatment of acylated cis-1,2-cyclopentanediol with anhydrous hydrogen fluoride (B91410) leads to the formation of dioxolanylium ions.[14]

Logical Relationship for Dioxolanylium Ion Formation

Caption: Formation of Dioxolanylium Ions.

Procedure: Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized laboratory with appropriate safety precautions.

-

Carefully dissolve the acylated cis-1,2-cyclopentanediol in anhydrous hydrogen fluoride at a low temperature.

-

The formation of the dioxolanylium ion can be monitored by NMR spectroscopy.[14]

-

Subsequent hydrolysis of the dioxolanylium ion yields monoesters.[14]

Applications in Research and Development

cis-1,2-Cyclopentanediol and its derivatives are valuable chiral building blocks in asymmetric synthesis.[15] Chiral hydroxylated cyclopentenone derivatives, which can be synthesized from this diol, are crucial intermediates in the total synthesis of various biologically active molecules, including:

-

Carbocyclic nucleosides: These compounds often exhibit antiviral and anticancer activities.[15]

-

Prostaglandins and prostanoids: A class of lipid compounds with diverse physiological effects.

-

Natural products: Used in the synthesis of complex natural products with interesting biological properties.[15][16]

The stereochemistry of the hydroxyl groups is critical for the biological activity of the final products, making stereocontrolled synthesis from precursors like cis-1,2-cyclopentanediol essential.[15] It is also used in enzyme-catalyzed mono-acylation reactions.[17] The development of organocatalytic methods for the asymmetric synthesis of functionalized cyclopentanes highlights the importance of this structural motif.[16]

References

- 1. Page loading... [guidechem.com]

- 2. 顺-1,2-环戊二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. cis-1,2-Cyclopentanediol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. CIS-1,2-CYCLOPENTANEDIOL(5057-98-7) 1H NMR [m.chemicalbook.com]

- 7. CIS-1,2-CYCLOPENTANEDIOL | C5H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. calpaclab.com [calpaclab.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Write appropriate reactions for the formation of cis-1,2-cyclopentane dio.. [askfilo.com]

- 11. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]

- 12. (a) Cis-1,2-cylopentanediol reacts with acetone in the presence of dry HCl to yield compound K, `C_(8)H_(14)O_2`, which is resistant to boiling alkali, but which readily forms the starting material by aqueous acids. What is structure of K ? (b) Trans-1,2-Cyclopentanediol does not form an analogous compound. explain why. [allen.in]

- 13. allen.in [allen.in]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

A Technical Guide to cis-1,2-Cyclopentanediol: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of cis-1,2-Cyclopentanediol, along with a comprehensive experimental protocol for its synthesis. The information is intended to support research and development activities where this compound is of interest.

Core Properties of cis-1,2-Cyclopentanediol

cis-1,2-Cyclopentanediol, also known as cis-1,2-dihydroxycyclopentane, is a vicinal diol with the two hydroxyl groups on the same side of the cyclopentane (B165970) ring. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂[1][2][3][4] |

| Linear Formula | C₅H₈(OH)₂[5] |

| Molecular Weight | 102.13 g/mol [2][3][4][5] |

| CAS Number | 5057-98-7[1][2][3] |

| Appearance | Liquid[5] |

| Melting Point | 24-28 °C[5] |

| Boiling Point | 108-109 °C at 20 mmHg[5] |

| InChI Key | VCVOSERVUCJNPR-SYDPRGILSA-N[1][4][5] |

Experimental Protocol: Synthesis of cis-1,2-Cyclopentanediol via Syn-Dihydroxylation

The synthesis of cis-1,2-cyclopentanediol from cyclopentene (B43876) is typically achieved through a syn-dihydroxylation reaction. This method ensures the two hydroxyl groups are added to the same face of the double bond, resulting in the cis configuration. One common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. Another established method for achieving cis-dihydroxylation is the use of osmium tetroxide (OsO₄) as a catalyst with a co-oxidant.

Methodology: Dihydroxylation using Potassium Permanganate

This protocol is based on the well-established reaction of alkenes with cold, dilute potassium permanganate (Baeyer's test).

Materials:

-

Cyclopentene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ice

-

Ethanol (or another suitable co-solvent)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (B109758) (or Ethyl acetate (B1210297) for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentene in a suitable solvent mixture, such as water and ethanol. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Reagent Preparation: Prepare a dilute aqueous solution of potassium permanganate and sodium hydroxide.

-

Reaction: Slowly add the cold potassium permanganate solution to the stirred cyclopentene solution. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂). Maintain the temperature below 5 °C throughout the addition to prevent over-oxidation.

-

Quenching: After the reaction is complete (indicated by the persistence of the purple permanganate color), quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color disappears and only the brown precipitate remains.

-

Filtration: Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to yield the crude cis-1,2-cyclopentanediol.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization.

A similar approach involves the dihydroxylation of fluorinated cyclopentene using KMnO₄ to produce a fluorinated cis-1,2-cyclopentanediol[6]. Another method for producing 1,2-cyclopentanediol (B3024943) involves the oxidation of cyclopentene to cyclopentene oxide, followed by hydrolysis[7].

Logical Workflow: Synthesis of cis-1,2-Cyclopentanediol

The following diagram illustrates the synthetic pathway from cyclopentene to cis-1,2-cyclopentanediol via syn-dihydroxylation.

Caption: Synthetic pathway for cis-1,2-Cyclopentanediol.

References

- 1. Cis-Cyclopenten-1,2-diol [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. cis-1,2-cyclopentanediol [stenutz.eu]

- 5. 顺-1,2-环戊二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to cis-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-1,2-Cyclopentanediol, a valuable building block in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis, and a key application in chemoenzymatic synthesis.

IUPAC Name and Synonyms

The nomenclature for cis-1,2-Cyclopentanediol is crucial for accurate identification in research and development.

IUPAC Name: (1R,2S)-cyclopentane-1,2-diol

Synonyms:

-

cis-1,2-Dihydroxycyclopentane

-

(1r,2s)-Cyclopentane-1,2-diol

-

cis-Cyclopentane-1,2-diol

-

(1S,2R)-cyclopentane-1,2-diol

-

cis-1,2-Cyclopentandiol

-

1,2-cis-Cyclopentanediol

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of cis-1,2-Cyclopentanediol.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.13 g/mol | |

| CAS Number | 5057-98-7 | |

| Melting Point | 24-28 °C | [1] |

| Boiling Point | 108-109 °C at 20 mmHg | [1] |

| Appearance | Colorless liquid or white solid | |

| Solubility | Partially soluble in water | |

| Refractive Index | 1.477-1.479 | |

| InChI Key | VCVOSERVUCJNPR-SYDPRGILSA-N | [1] |

Experimental Protocols for Synthesis

The synthesis of cis-1,2-Cyclopentanediol can be effectively achieved through the syn-dihydroxylation of cyclopentene (B43876). Below are two common and reliable methods.

Method 1: Osmium Tetroxide Catalyzed Dihydroxylation

This method is a high-yielding laboratory procedure for the stereospecific synthesis of cis-diols. The following protocol is adapted from the well-established synthesis of cis-1,2-cyclohexanediol (B155557) and is directly applicable to cyclopentene.[2]

Reaction Scheme:

Materials:

-

Cyclopentene

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

Water

-

tert-Butanol

-

Sodium hydrosulfite

-

Magnesium silicate (B1173343) (e.g., Florisil® or Magnesol®)

-

1 N Sulfuric acid (H₂SO₄)

-

Sodium chloride (NaCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N-methylmorpholine N-oxide (1.55 equivalents) in a mixture of acetone (2 parts) and water (0.5 parts), add cyclopentene (1.0 equivalent).

-

To this mixture, add a catalytic amount of osmium tetroxide solution (typically 0.002-0.005 equivalents) in tert-butanol.

-

The reaction is typically exothermic and should be maintained at room temperature, using a water bath for cooling if necessary.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

To quench the reaction, add a slurry of sodium hydrosulfite (0.1 equivalents) and magnesium silicate in water.

-

Stir the mixture vigorously for 30 minutes, then filter through a pad of celite to remove the black manganese dioxide precipitate.

-

Neutralize the filtrate to approximately pH 7 with 1 N sulfuric acid.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Saturate the aqueous layer with sodium chloride and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude cis-1,2-Cyclopentanediol.

-

The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Safety Note: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Method 2: Epoxidation of Cyclopentene followed by Hydrolysis

An alternative industrial-scale method involves a two-step process: the oxidation of cyclopentene to cyclopentene oxide, followed by hydrolysis to yield 1,2-cyclopentanediol (B3024943).[3]

Reaction Scheme:

-

Cyclopentene --(H₂O₂, Catalyst)--> Cyclopentene Oxide

-

Cyclopentene Oxide --(H₂O, Acid Catalyst)--> 1,2-Cyclopentanediol

Procedure Outline:

-

Oxidation: Cyclopentene is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a suitable catalyst (e.g., a Fe-Cu catalyst system) to form cyclopentene oxide. The reaction is typically carried out at a controlled temperature (e.g., 35-45 °C).[3]

-

Hydrolysis: The resulting cyclopentene oxide is then subjected to hydrolysis by heating with deionized water in the presence of a solid proton acid catalyst at elevated temperatures (e.g., 70-90 °C) for an extended period.[3]

-

Purification: The final product, 1,2-cyclopentanediol, is isolated and purified by distillation under reduced pressure.[3] This method produces a mixture of cis and trans isomers, which would require further separation if stereopurity is required.

Application in Chemoenzymatic Synthesis: Enzymatic Kinetic Resolution

cis-1,2-Cyclopentanediol is a valuable chiral building block. Racemic mixtures of such diols can be resolved into their constituent enantiomers through enzymatic kinetic resolution, a key technique in asymmetric synthesis. Lipases are commonly employed for this purpose, as they can selectively acylate one enantiomer of the diol, allowing for the separation of the acylated product and the unreacted enantiomerically enriched diol.[4][5][6][7]

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of a racemic 1,2-diol.

References

- 1. 顺-1,2-环戊二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. re.public.polimi.it [re.public.polimi.it]

An In-depth Technical Guide to the Physicochemical Properties of cis-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of cis-1,2-Cyclopentanediol, a key intermediate in various chemical syntheses. This document outlines its physical properties, details generalized experimental protocols for their determination, and presents a logical workflow for property verification.

Core Physicochemical Data

cis-1,2-Cyclopentanediol is a vicinal diol with the chemical formula C₅H₁₀O₂. Its physical state at standard conditions is typically a liquid or a low-melting solid, appearing as a clear colorless to light yellow liquid after melting.

Quantitative Data Summary

The melting and boiling points of cis-1,2-Cyclopentanediol, as reported in the literature, are summarized below. It is important to note that the boiling point is consistently reported at a reduced pressure.

| Property | Value | Conditions |

| Melting Point | 24-28 °C[1][2][3] | Atmospheric Pressure |

| 26 °C[4] | Atmospheric Pressure | |

| 32.0-33.0 °C[5] | Atmospheric Pressure | |

| Boiling Point | 108-109 °C[1][2][3] | 20 mmHg |

| 83.0-83.5 °C[5] | 5.0 mmHg |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the melting and boiling points of cis-1,2-Cyclopentanediol are not detailed in the readily available literature, generalized and widely accepted methods for organic compounds are applicable. The values cited in chemical catalogs are often from established chemical literature.

Melting Point Determination

The melting point of a pure crystalline organic compound is a sharp, characteristic physical property (typically a range of 0.5-1.0°C) that is invaluable for identification and purity assessment.[6] Impurities tend to depress and broaden the melting point range.[6] A common method for determining the melting point is using a melting point apparatus, such as a Mel-Temp or a Thiele tube.[6]

General Procedure using a Capillary Tube Method:

-

Sample Preparation: A small amount of the solid compound is introduced into a capillary tube, which is sealed at one end.[7] The sample is packed down to a height of 1-3 mm by tapping the tube.[6][7]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath, attached to a thermometer to ensure accurate temperature reading of the sample.[6][7]

-

Heating and Observation: The sample is heated slowly, at a rate of about 1-2°C per minute, to allow for thermal equilibrium between the sample and the heating medium.[6]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is reported as the melting point.[6] For an unknown compound, a rapid initial determination can be performed to find an approximate range, followed by a more careful, slower measurement.[6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For compounds that may decompose at their atmospheric boiling point, the boiling point is often determined at a reduced pressure.

General Procedure using Simple Distillation:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The liquid in the distillation flask is heated gently.

-

Observation and Data Recording: The temperature is recorded when the first drop of distillate is collected in the receiving flask and again when the last drop of liquid is vaporized.[9] This temperature range is the boiling point. For pure substances, this range is typically narrow.

Logical Workflow for Property Verification

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like cis-1,2-Cyclopentanediol.

Caption: Workflow for Physical Property Verification.

References

- 1. Page loading... [guidechem.com]

- 2. 顺-1,2-环戊二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CIS-1,2-CYCLOPENTANEDIOL | 5057-98-7 [chemicalbook.com]

- 4. cis-1,2-cyclopentanediol [stenutz.eu]

- 5. cis-1,2-Cyclopentanediol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. youtube.com [youtube.com]

Spectroscopic Profile of cis-1,2-Cyclopentanediol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cis-1,2-cyclopentanediol. The information is curated to support research, development, and quality control activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cis-1,2-cyclopentanediol. Due to the variability in reported values depending on experimental conditions, these tables provide expected ranges and key features based on available spectral data and known principles of spectroscopy.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (B1202638) (TMS)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| OH | Variable | Broad Singlet | N/A |

| H-1, H-2 | ~3.8 - 4.2 | Multiplet | |

| H-3, H-5 (axial) | ~1.6 - 1.8 | Multiplet | |

| H-3, H-5 (equatorial) | ~1.8 - 2.0 | Multiplet | |

| H-4 | ~1.4 - 1.6 | Multiplet |

Note: The chemical shifts and multiplicities are estimations based on typical values for cyclic diols and analysis of available spectral images. The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Carbon | Chemical Shift (δ) ppm |

| C-1, C-2 | ~75 - 80 |

| C-3, C-5 | ~30 - 35 |

| C-4 | ~20 - 25 |

Note: The chemical shifts are estimations based on typical values for cyclic diols and analysis of available spectral data.

Infrared (IR) Spectroscopic Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Intramolecular H-bond) | ~3400 - 3500 | Strong, Broad | The broadness and lower frequency compared to a free O-H (~3600 cm⁻¹) is a key feature indicating intramolecular hydrogen bonding.[1] |

| C-H Stretch (sp³ C-H) | ~2850 - 3000 | Strong | |

| C-O Stretch | ~1050 - 1100 | Strong | |

| CH₂ Bend | ~1450 | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of cis-1,2-cyclopentanediol in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine multiplicities and coupling constants.

-

3. ¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 512-2048 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the spectrum to the CDCl₃ solvent peak (triplet centered at ~77.16 ppm) or TMS (if added).

-

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the simplest method for liquid samples.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄), and place the solution in a liquid IR cell.

2. IR Spectrum Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Procedure:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Note the intensity (strong, medium, weak) and shape (broad, sharp) of the peaks.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like cis-1,2-cyclopentanediol.

References

An In-depth Technical Guide to the Stereochemistry and Structural Characteristics of cis-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical and structural properties of cis-1,2-cyclopentanediol. Due to the apparent absence of a published crystal structure in the public domain, this document leverages data from computational studies and spectroscopic analyses to elucidate its conformational preferences and key molecular features.

Molecular and Physical Properties

cis-1,2-Cyclopentanediol is a cyclic diol with the molecular formula C₅H₁₀O₂. A summary of its key physical and molecular properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| CAS Number | 5057-98-7 | [1] |

| Appearance | Clear colorless to light yellow liquid after melting | [2] |

| Melting Point | 24-28 °C | |

| Boiling Point | 108-109 °C at 20 mmHg | |

| Solubility | Partially soluble in water | [2] |

Table 1: Physical and Molecular Properties of cis-1,2-Cyclopentanediol

Stereochemistry and Conformational Analysis

The stereochemistry of cis-1,2-cyclopentanediol is a defining characteristic. The cis configuration places both hydroxyl groups on the same face of the cyclopentane (B165970) ring. This arrangement results in the molecule possessing a plane of symmetry, rendering it a meso compound and thus achiral, despite the presence of two stereocenters.

Conformational Preferences

In the absence of experimental crystal structure data, computational studies provide valuable insights into the conformational landscape of cis-1,2-cyclopentanediol. Molecular mechanics and ab initio calculations have shown that the molecule preferentially adopts envelope conformations.[3][4] In these conformations, one hydroxyl group occupies an equatorial position while the other is in an axial position.[3][4] This arrangement is a consequence of minimizing steric strain and optimizing intramolecular interactions.

Figure 1: Stereochemical relationship and conformational features of cis-1,2-cyclopentanediol.

Intramolecular Hydrogen Bonding

A significant consequence of the cis stereochemistry is the proximity of the two hydroxyl groups, which facilitates the formation of an intramolecular hydrogen bond.[5][6][7] This is strongly supported by infrared (IR) spectroscopy. The IR spectrum of cis-1,2-cyclopentanediol exhibits an O-H stretching band at a lower frequency compared to a free hydroxyl group.[5][6][7] Crucially, this band does not diminish upon high dilution, a classic indicator of an intramolecular interaction, as intermolecular hydrogen bonds would be disrupted.[5][6][7] In contrast, the corresponding band in the trans-isomer shifts to a higher frequency and sharpens upon dilution, confirming the presence of intermolecular hydrogen bonding in that case.[6][7]

Spectroscopic Data

Spectroscopic data further corroborates the structural features of cis-1,2-cyclopentanediol.

| Spectroscopic Technique | Key Observations | Interpretation | Reference |

| Infrared (IR) Spectroscopy | Broad O-H stretch at lower frequency, unaffected by dilution. | Presence of intramolecular hydrogen bonding. | [5][6][7] |

| ¹H NMR Spectroscopy | Available spectra can be used to confirm the number and connectivity of protons. | Provides information on the molecular structure. | [8] |

| ¹³C NMR Spectroscopy | Available spectra can be used to identify the number of unique carbon environments. | Confirms the symmetry of the molecule. | [9] |

Table 2: Summary of Spectroscopic Data for cis-1,2-Cyclopentanediol

Experimental Protocols

While a specific protocol for the crystallization of cis-1,2-cyclopentanediol for X-ray diffraction is not available, a general synthesis and a standard crystallization procedure are outlined below.

Synthesis of cis-1,2-Cyclopentanediol

The synthesis of 1,2-cyclopentanediol can be achieved through the oxidation of cyclopentene (B43876). A common method involves the use of hydrogen peroxide.[10]

Reaction: Cyclopentene + H₂O₂ → cis-1,2-Cyclopentanediol + trans-1,2-Cyclopentanediol

General Procedure:

-

Reaction Setup: In a suitable reaction vessel, cyclopentene is dissolved in an appropriate solvent.

-

Oxidation: An aqueous solution of hydrogen peroxide is added to the cyclopentene solution. The reaction may be catalyzed to improve yield and selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This typically involves extraction and washing steps.

-

Purification: The crude product, a mixture of cis and trans isomers, is purified by column chromatography to isolate the cis-1,2-cyclopentanediol.

Figure 2: Generalized experimental workflow for the synthesis and purification of cis-1,2-cyclopentanediol.

General Crystallization Protocol for Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is often a matter of trial and error. A general approach for a small organic molecule like cis-1,2-cyclopentanediol is slow evaporation.

Procedure:

-

Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature.

-

Slow Evaporation: Loosely cap the vial or flask to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals may begin to form.

-

Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested for analysis.

Conclusion

While a definitive crystal structure of cis-1,2-cyclopentanediol remains to be determined, a consistent picture of its stereochemistry and conformational behavior emerges from computational and spectroscopic data. The molecule exists as a meso compound, adopting envelope conformations with one axial and one equatorial hydroxyl group. This arrangement facilitates intramolecular hydrogen bonding, a key feature that distinguishes it from its trans-isomer. The provided experimental outlines offer a starting point for the synthesis and potential crystallization of this important diol for further structural investigation.

References

- 1. Cis-Cyclopenten-1,2-diol [webbook.nist.gov]

- 2. cis-1,2-Cyclopentanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Infrared spectrum of cis-1,2-cyclopentanediol has an O−H stretching .. [askfilo.com]

- 6. The ir spectra of trans- and cis-1,2-cyclopentanediol show a broad band i.. [askfilo.com]

- 7. Problem 13.4 The ir spectra of trans- and cis-1,2-cyclopentanediol show a.. [askfilo.com]

- 8. CIS-1,2-CYCLOPENTANEDIOL(5057-98-7) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of cis-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cis-1,2-Cyclopentanediol (CAS No. 5057-98-7), a frequently utilized building block in chemical synthesis. The following sections detail the physical and chemical properties, potential hazards, handling procedures, and emergency response protocols necessary for its safe use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a substance is fundamental to its safe handling and use. The key properties of cis-1,2-Cyclopentanediol are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3] |

| Molecular Weight | 102.13 g/mol | [1][2][3][4][5] |

| Appearance | Clear Liquid | [6] |

| Melting Point | 24-28 °C (lit.) | [1][2] |

| Boiling Point | 108-109 °C at 20 mmHg (lit.) | [1][2] |

| Flash Point | > 110 °C (> 230 °F) | [6] |

| Density | 1.235 g/mL | [1] |

| Refractive Index | 1.477-1.479 | [1] |

| Solubility | No data available | |

| logP | -0.10790 | [1] |

Hazard Identification and Safety Precautions

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), cis-1,2-Cyclopentanediol is not considered hazardous.[6] However, as with any chemical, appropriate caution and protective measures are essential. The toxicological properties have not been fully investigated.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling cis-1,2-Cyclopentanediol:

-

Eye/Face Protection: Safety glasses with side-shields or goggles are required.[7][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][8] An impermeable apron and long-sleeved clothing are recommended.[7]

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA approved respirator.[8][9]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[6] Do not breathe mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][9]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6][8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[6][8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[6][7]

-

Specific Hazards: Not considered a significant fire risk.[10] Combustion may produce carbon monoxide and carbon dioxide.[6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][7]

Accidental Release Measures

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps for handling a spill of cis-1,2-Cyclopentanediol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CIS-1,2-CYCLOPENTANEDIOL | 5057-98-7 [chemicalbook.com]

- 3. Cis-Cyclopenten-1,2-diol [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. (1R,2S)-cyclopentane-1,2-diol | C5H10O2 | CID 2733293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Commercial Availability and Synthetic Applications of cis-1,2-Cyclopentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclopentanediol is a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutics and asymmetric catalysts. Its rigid, C2-symmetric scaffold makes it an ideal precursor for the synthesis of chiral ligands and auxiliaries that are instrumental in controlling the stereochemical outcome of chemical reactions. This technical guide provides an overview of the commercial availability of cis-1,2-Cyclopentanediol, along with a detailed experimental protocol for its application in the synthesis of a chiral phosphine (B1218219) ligand, a class of compounds widely used in asymmetric catalysis.

Commercial Suppliers of cis-1,2-Cyclopentanediol

cis-1,2-Cyclopentanediol is readily available from a variety of chemical suppliers. Researchers can procure this reagent in various quantities and purities to suit their specific research needs. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | 98%[1] | 5057-98-7[1] | C₅H₁₀O₂[2][3] | 102.13[2][3] | Also available as cis-1,2-Dihydroxycyclopentane.[1] |

| Thermo Scientific Chemicals | 98%[3][4] | 5057-98-7[3] | C₅H₁₀O₂[3] | 102.13 | Formerly available under the Acros Organics brand.[4] |

| Santa Cruz Biotechnology | ≥98%[2][3] | 5057-98-7[2][3] | C₅H₁₀O₂[2][3] | 102.13[2][3] | Noted for its use in enzyme-catalyzed mono-acylation.[2][3] |

| TCI America | >98.0% (GC) | 5057-98-7 | C₅H₁₀O₂ | 102.13 | - |

| Alfa Aesar | 98% | 5057-98-7 | C₅H₁₀O₂ | 102.13 | - |

| Various other suppliers | Typically ≥97.5% | 5057-98-7 | C₅H₁₀O₂ | 102.13 | Available through platforms like LookChem and R&D Chemicals.[5] |

Application in Chiral Ligand Synthesis: A Representative Experimental Protocol

A significant application of cis-1,2-Cyclopentanediol in drug development and chemical research is its use as a precursor for the synthesis of chiral phosphine ligands. These ligands are crucial for a variety of metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically pure compounds. The following protocol details a representative synthesis of a C2-symmetric bis(phosphine) ligand starting from cis-1,2-Cyclopentanediol.

Reaction Scheme:

-

Mesylation: The diol is first converted to a dimesylate, which is a good leaving group for the subsequent nucleophilic substitution.

-

Phosphination: The dimesylate is then reacted with a phosphide (B1233454) nucleophile, such as lithium diphenylphosphide, to introduce the phosphine moieties.

Detailed Experimental Protocol:

Step 1: Synthesis of (1S,2S)-Cyclopentane-1,2-diyl dimethanesulfonate

-

To a stirred solution of (1S,2S)-cyclopentane-1,2-diol (1.0 g, 9.8 mmol) and triethylamine (B128534) (3.4 mL, 24.5 mmol) in anhydrous dichloromethane (B109758) (50 mL) at 0 °C under an argon atmosphere, add methanesulfonyl chloride (1.9 mL, 24.5 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes, 1:1) to afford the dimesylate as a white solid.

Step 2: Synthesis of (1R,2R)-1,2-Bis(diphenylphosphino)cyclopentane

-

To a solution of diphenylphosphine (B32561) (3.6 g, 19.6 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 40 mL) at 0 °C under an argon atmosphere, add n-butyllithium (1.6 M in hexanes, 12.25 mL, 19.6 mmol) dropwise. The solution will turn deep red, indicating the formation of lithium diphenylphosphide.

-

Stir the resulting solution at room temperature for 30 minutes.

-

Cool the solution to 0 °C and add a solution of (1S,2S)-cyclopentane-1,2-diyl dimethanesulfonate (from Step 1) in anhydrous THF (20 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (30 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol (B145695) to yield the desired chiral bis(phosphine) ligand as a white crystalline solid.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the chiral bis(phosphine) ligand from cis-1,2-Cyclopentanediol.

Caption: Workflow for the synthesis of a chiral bis(phosphine) ligand.

Signaling Pathways and Logical Relationships

In the context of drug development, chiral ligands derived from cis-1,2-cyclopentanediol are often employed in the synthesis of complex molecules that may interact with specific biological signaling pathways. For instance, a chiral catalyst bearing such a ligand could be used to synthesize an enantiomerically pure kinase inhibitor. The logical relationship for the application of this technology is depicted below.

Caption: Logical flow from chiral building block to therapeutic application.

Conclusion

cis-1,2-Cyclopentanediol is a readily accessible and versatile chiral starting material for the synthesis of high-value compounds in the pharmaceutical and chemical industries. Its application in the preparation of chiral ligands for asymmetric catalysis is a testament to its importance in modern organic synthesis. The provided experimental protocol serves as a practical guide for researchers looking to leverage this key building block in their synthetic endeavors. The continued exploration of new applications for cis-1,2-cyclopentanediol and its derivatives will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-1,2-Cyclopentanediol from Cyclopentene

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclopentanediol is a valuable chiral building block in organic synthesis. Its vicinal diol functional group, with a defined cis stereochemistry, makes it a crucial intermediate in the synthesis of a variety of complex molecules, including prostaglandins, carbocyclic nucleosides, and other pharmacologically active compounds. The cyclopentane (B165970) ring is a common motif in numerous natural products and therapeutic agents, and the stereocontrolled introduction of hydroxyl groups is a key step in their synthesis. These diols can serve as precursors for the formation of epoxides, amino alcohols, and other functionalized cyclopentane derivatives. This document provides detailed protocols for two common methods for the synthesis of cis-1,2-cyclopentanediol from cyclopentene (B43876): the Upjohn dihydroxylation using catalytic osmium tetroxide and the classical dihydroxylation with potassium permanganate.

Comparative Analysis of Synthesis Methods

The selection of a synthetic method for the cis-dihydroxylation of cyclopentene depends on factors such as desired yield, cost, and tolerance to functional groups. Below is a summary of the two primary methods detailed in this document.

| Parameter | Method 1: Upjohn Dihydroxylation (OsO₄/NMO) | Method 2: Potassium Permanganate (KMnO₄) Dihydroxylation |

| Reagents | Cyclopentene, Osmium Tetroxide (catalytic), N-Methylmorpholine N-oxide (NMO) | Cyclopentene, Potassium Permanganate, Sodium Hydroxide |

| Stereoselectivity | High (syn-addition) | High (syn-addition) |

| Typical Yield | Generally high | Moderate to low, risk of over-oxidation[1] |

| Key Advantages | High yield and selectivity, milder reaction conditions. | Low cost of reagents. |

| Key Disadvantages | High cost and toxicity of osmium tetroxide.[2] | Lower yields due to potential for oxidative cleavage, formation of MnO₂ byproduct can complicate workup.[1][2] |

| Reaction Conditions | Room temperature | Low temperature (0-5 °C) is crucial.[3] |

Method 1: Upjohn Dihydroxylation using Catalytic Osmium Tetroxide

The Upjohn dihydroxylation is a reliable and high-yielding method for the syn-dihydroxylation of alkenes.[4][5] It utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide, with a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide in the catalytic cycle.[4][6]

Reaction Pathway

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Upjohn Dihydroxylation [organic-chemistry.org]

Application Notes and Protocols for the Cis-Dihydroxylation of Cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cis-vicinal diols is a fundamental transformation in organic chemistry, providing key structural motifs present in numerous natural products and pharmaceutical agents. The dihydroxylation of alkenes, such as cyclopentene (B43876), to form cis-1,2-cyclopentanediol is a critical step in the synthesis of a wide range of complex molecules. This document provides detailed application notes and experimental protocols for the cis-dihydroxylation of cyclopentene using two common methods: the Upjohn dihydroxylation employing osmium tetroxide with N-methylmorpholine N-oxide (NMO), and oxidation with cold, alkaline potassium permanganate (B83412) (KMnO₄). Additionally, an overview of the Sharpless asymmetric dihydroxylation is included for enantioselective syntheses.

Data Presentation

The following table summarizes typical quantitative data for the different methods of cis-dihydroxylation of cyclopentene and analogous substrates.

| Method | Reagents | Substrate | Yield (%) | Reaction Time (h) | Diastereoselectivity/Enantiomeric Excess (ee) | Reference Compound |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | Simple Olefins | ~95-100 | 12-24 | Racemic | General Olefins |

| Potassium Permanganate Dihydroxylation | Cold, dilute, alkaline KMnO₄ | Cyclohexene | 30-40 | Not Specified | Racemic | Cyclohexene |

| Sharpless Asymmetric Dihydroxylation | cat. K₂OsO₄, (DHQD)₂PHAL, NMO | Racemic Cyclopentene Derivative | 31.5 - 43 | Not Specified | 96-98% ee | [1] |

Reaction Mechanisms

The syn-dihydroxylation of cyclopentene to a cis-diol proceeds through a concerted mechanism for both osmium tetroxide and potassium permanganate. The oxidant adds to the same face of the double bond to form a cyclic intermediate, which is subsequently hydrolyzed to yield the cis-diol.

Caption: General mechanism for the syn-dihydroxylation of cyclopentene.

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation of Cyclopentene

This protocol describes the racemic cis-dihydroxylation of cyclopentene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[2][3]

Materials:

-

Cyclopentene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 4% in water or 2.5 wt% in tert-butanol)

-

Water

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentene (1.0 eq) in a 10:1 mixture of acetone and water.

-

Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq). Stir until the NMO has completely dissolved.

-

Initiation of Reaction: At room temperature, carefully add a catalytic amount of osmium tetroxide solution (0.01-0.02 eq) to the reaction mixture. The solution will typically turn dark brown or black.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir vigorously for 30-60 minutes, during which the color of the mixture should lighten.

-

Work-up:

-

If a precipitate forms, filter the mixture through a pad of Celite, washing the pad with acetone.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude cis-1,2-cyclopentanediol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Dihydroxylation of Cyclopentene with Potassium Permanganate

This protocol describes the cis-dihydroxylation of cyclopentene using cold, dilute, and alkaline potassium permanganate.[4][5] This method is less expensive than the osmium tetroxide-based methods but can be lower yielding due to over-oxidation.[6][7]

Materials:

-

Cyclopentene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Water

-

Methanol (B129727) or tert-butanol (B103910) (co-solvent)

-

Celite

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, prepare a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M). Add cyclopentene (1.0 eq) and a co-solvent such as methanol or tert-butanol to aid solubility.

-

Preparation of Oxidant Solution: In a separate flask, prepare a dilute solution of potassium permanganate in water and cool it in an ice bath.

-

Addition of Oxidant: Slowly add the cold potassium permanganate solution dropwise to the vigorously stirred cyclopentene solution. Maintain the reaction temperature at or below 5°C. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Monitoring: Continue adding the permanganate solution until a faint purple color persists, indicating the consumption of the alkene.

-

Quenching and Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with water and ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the dihydroxylation of cyclopentene.

Advanced Method: Sharpless Asymmetric Dihydroxylation

For applications requiring enantiomerically enriched or pure cis-diols, the Sharpless asymmetric dihydroxylation is the method of choice.[8] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). Commercially available pre-mixed reagents, known as AD-mix-α (containing a (DHQ)₂-based ligand) and AD-mix-β (containing a (DHQD)₂-based ligand), provide reliable access to either enantiomer of the diol product with high enantioselectivity.[8] The reaction is typically carried out in a tert-butanol/water solvent system with potassium ferricyanide (B76249) as the stoichiometric oxidant.[9] Methanesulfonamide can be added to accelerate the catalytic cycle.[8]

References

- 1. Amplified asymmetric dihydroxylation of a racemic cyclopentene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Upjohn Dihydroxylation [organic-chemistry.org]

- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

Enantioselective Synthesis of cis-1,2-Cyclopentanediol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cis-1,2-cyclopentanediol is a valuable building block in the synthesis of a wide range of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and other pharmacologically relevant compounds. The stereochemistry of the diol is often crucial for the biological activity and efficacy of the final product. Therefore, the development of efficient and highly enantioselective methods for its synthesis is of significant interest to the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the three primary catalytic strategies for the enantioselective synthesis of cis-1,2-cyclopentanediol: Sharpless Asymmetric Dihydroxylation, Enantioselective Epoxidation followed by Hydrolysis, and Hydrolytic Kinetic Resolution.

Method 1: Sharpless Asymmetric Dihydroxylation of Cyclopentene (B43876)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of cis-diols from prochiral olefins.[1][2][3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide reliable access to either enantiomer of the diol product.[2][4]

Reaction Principle

The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the double bond of cyclopentene.[2] Subsequent hydrolysis of the resulting osmate ester yields the cis-diol and regenerates the osmium catalyst. The choice of AD-mix determines the enantiomer produced: AD-mix-β typically yields the (1R,2S)-diol, while AD-mix-α affords the (1S,2R)-diol.

Caption: Sharpless Asymmetric Dihydroxylation of Cyclopentene.

Quantitative Data

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| AD-mix-β | Cyclopentene | (1R,2S)-cis-1,2-Cyclopentanediol | ~85 | >99 | [2][3] |

| AD-mix-α | Cyclopentene | (1S,2R)-cis-1,2-Cyclopentanediol | ~85 | >99 | [2][3] |

Experimental Protocol: Synthesis of (1R,2S)-cis-1,2-Cyclopentanediol using AD-mix-β

Materials:

-

AD-mix-β (1.4 g per 1 mmol of olefin)

-

tert-Butanol (B103910) (5 mL per 1 mmol of olefin)

-

Water (5 mL per 1 mmol of olefin)

-

Cyclopentene

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

-

Stir the mixture at room temperature until all solids have dissolved, resulting in a clear two-phase system.

-